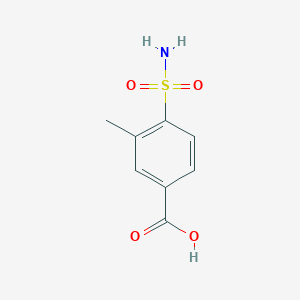
3-Methyl-4-sulfamoylbenzoic acid
Overview
Description
3-Methyl-4-sulfamoylbenzoic acid is an organic compound with the molecular formula C8H9NO4S and a molecular weight of 215.23 g/mol . It is a derivative of benzoic acid, characterized by the presence of a methyl group at the third position and a sulfamoyl group at the fourth position on the benzene ring. This compound is known for its applications in various chemical and pharmaceutical research fields.
Biochemical Analysis
Biochemical Properties
3-Methyl-4-sulfamoylbenzoic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cytosolic phospholipase A2α (cPLA2α), where this compound acts as an inhibitor . This interaction is crucial as cPLA2α is involved in the release of arachidonic acid from phospholipids, leading to the production of pro-inflammatory eicosanoids. By inhibiting cPLA2α, this compound can potentially reduce inflammation.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of cPLA2α by this compound can lead to a decrease in the production of pro-inflammatory mediators, thereby affecting inflammatory responses in cells
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As an inhibitor of cPLA2α, this compound binds to the enzyme’s active site, preventing the release of arachidonic acid from phospholipids . This inhibition disrupts the downstream production of eicosanoids, which are key mediators of inflammation. Additionally, this compound may influence gene expression by modulating transcription factors and signaling pathways involved in inflammatory responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, prolonged exposure to this compound may lead to sustained inhibition of cPLA2α, resulting in a continuous reduction in pro-inflammatory mediator production . The compound’s stability and potential degradation products need to be carefully monitored to ensure consistent results in experimental studies.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may effectively inhibit cPLA2α without causing significant adverse effects. At higher doses, there may be threshold effects, including potential toxicity and adverse reactions . It is essential to determine the optimal dosage range to achieve the desired therapeutic effects while minimizing any harmful side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to inflammation and cellular signaling. The compound interacts with enzymes and cofactors that regulate the production of eicosanoids and other inflammatory mediators . By modulating these pathways, this compound can influence metabolic flux and metabolite levels, potentially leading to therapeutic benefits in inflammatory conditions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters and binding proteins that facilitate its uptake and localization . Understanding these interactions is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell, where it can exert its effects on target enzymes and signaling pathways . Post-translational modifications and targeting signals may play a role in determining the precise localization of this compound within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-4-sulfamoylbenzoic acid can be synthesized through several methods. One common approach involves the reaction of 3-methylbenzoic acid with chlorosulfonic acid to introduce the sulfamoyl group. The reaction typically occurs under controlled temperature conditions to prevent overreaction and degradation of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-sulfamoylbenzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
3-Methyl-4-sulfamoylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methyl-4-sulfamoylbenzoic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, making the compound of interest in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-sulfamoylbenzoic acid: Similar structure but with different positional isomerism.
3-Sulfamoylbenzoic acid: Lacks the methyl group at the third position.
4-Sulfamoylbenzoic acid: Lacks the methyl group and has the sulfamoyl group at the fourth position.
Uniqueness
3-Methyl-4-sulfamoylbenzoic acid is unique due to the specific positioning of the methyl and sulfamoyl groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-methyl-4-sulfamoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-5-4-6(8(10)11)2-3-7(5)14(9,12)13/h2-4H,1H3,(H,10,11)(H2,9,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJXDIBQKZNOFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866997-46-8 | |
| Record name | 3-methyl-4-sulfamoylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



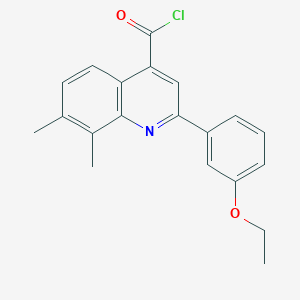
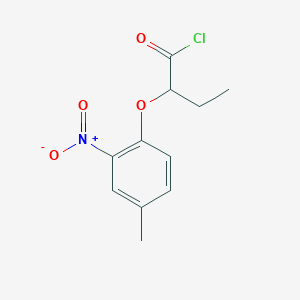
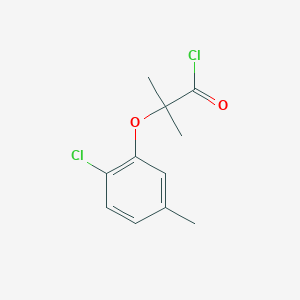
![2-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1454302.png)



![3-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1454308.png)


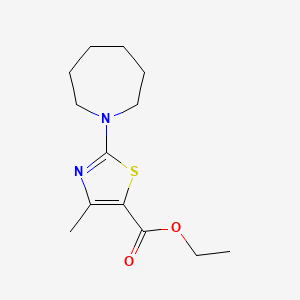

![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1454316.png)
